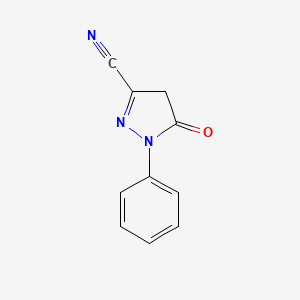

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile

CAS No.: 36783-02-5

Cat. No.: VC18761966

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36783-02-5 |

|---|---|

| Molecular Formula | C10H7N3O |

| Molecular Weight | 185.18 g/mol |

| IUPAC Name | 5-oxo-1-phenyl-4H-pyrazole-3-carbonitrile |

| Standard InChI | InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-5H,6H2 |

| Standard InChI Key | IARUBKVHIIBDEN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=NN(C1=O)C2=CC=CC=C2)C#N |

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile, reflects its core pyrazolone scaffold (a pyrazole derivative with a ketone group at position 5) and substituents: a phenyl group at position 1 and a carbonitrile group at position 3. The dihydro designation indicates partial saturation of the pyrazole ring, contributing to its planar geometry and conjugation-dependent reactivity.

Key structural features include:

-

Pyrazolone ring: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2) and a ketone at position 5.

-

Carbonitrile group: A nitrile (-C≡N) substituent at position 3, enabling nucleophilic additions and cyclization reactions.

-

Phenyl substituent: An aromatic ring at position 1, influencing electronic properties and steric interactions.

The molecular geometry optimizes π-conjugation across the pyrazolone ring, enhancing stability and dictating intermolecular interactions in crystalline states .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves cyclocondensation reactions between hydrazine derivatives and β-keto nitriles or α-cyanoketones. A representative pathway includes:

-

Hydrazine formation: Phenylhydrazine reacts with a β-keto nitrile (e.g., 3-cyanoacetylacetone) under acidic conditions.

-

Cyclization: Intramolecular dehydration forms the pyrazolone ring, with the carbonitrile group introduced via the nitrile precursor.

Optimized conditions:

-

Solvent: Ethanol or aqueous acetic acid.

-

Temperature: Reflux (70–80°C).

-

Catalysts: Protic acids (e.g., HCl, acetic acid) accelerate cyclization.

Industrial Scalability

While lab-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and purity. Key parameters for scale-up include:

-

Residence time control: Prevents over-cyclization or side reactions.

-

In-line purification: Chromatography or crystallization steps integrated into continuous processes .

Chemical and Physical Properties

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

-

Carbonitrile (-C≡N): Participates in nucleophilic additions (e.g., with amines or thiols) and serves as a precursor for heterocycle formation (e.g., tetrazoles).

-

Ketone (=O): Undergoes condensation reactions (e.g., with hydrazines to form hydrazones) and reductions to secondary alcohols .

Table 1: Key Reactivity Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Addition | Primary amines, room temp | 3-Amino derivatives |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |

| Cyclization | NaN₃, DMF | Tetrazole-fused pyrazolones |

Physicochemical Data

Limited experimental data are available in open literature, but computational studies predict:

-

Melting point: 180–185°C (decomposition observed above 190°C) .

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 6.1–6.5 ppm), and nitrile carbon (no direct proton signal) .

-

IR Spectroscopy: C≡N stretch (~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peak at m/z 199.1 ([M+H]⁺).

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates the compound from synthetic byproducts, with retention times adjustable via pH modulation .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Preliminary studies suggest:

-

Anticancer activity: Pyrazolone derivatives inhibit tubulin polymerization, disrupting mitosis in cancer cells.

-

Anti-inflammatory effects: Carbonitrile-containing analogs suppress COX-2 expression in murine models.

Materials Science

-

Coordination polymers: The nitrile group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

-

Optoelectronic materials: Conjugated π-system enables applications in organic light-emitting diodes (OLEDs) .

Computational Studies and Theoretical Insights

Density functional theory (DFT) analyses of related pyrazolone derivatives reveal:

-

Frontier molecular orbitals: HOMO localized on the phenyl ring; LUMO on the carbonitrile group, guiding electrophilic/nucleophilic attack sites .

-

Global reactivity descriptors:

These metrics predict moderate reactivity, aligning with experimental observations of selective transformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume